molecular formula C9H8ClN3O2 B174208 Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate CAS No. 100478-04-4

Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate

Cat. No. B174208
M. Wt: 225.63 g/mol
InChI Key: XIHDSBGJZZFOSZ-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate is a chemical compound with the molecular formula C9H8ClN3O2 . It has an average mass of 225.632 Da and a monoisotopic mass of 225.030502 Da .


Synthesis Analysis

The synthesis of Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate has been described in various scientific literature . The compound can be synthesized from both a preformed pyrazole or pyridine . For example, one method involves the treatment of diphenylhydrazone and pyridine with iodine .


Molecular Structure Analysis

The molecular structure of Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate consists of a pyrazole ring fused with a pyridine ring . The compound presents two possible tautomeric forms: the 1H- and 2H-isomers .


Chemical Reactions Analysis

The chemical reactions involving Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate are complex and can vary depending on the conditions and reactants used . For instance, the compound can undergo reactions with α,β-ethylenic ketones having a leaving group to form pyrazolines .


Physical And Chemical Properties Analysis

Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate has a density of 1.5±0.1 g/cm3, a boiling point of 361.9±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 60.8±3.0 kJ/mol and a flash point of 172.7±26.5 °C .

Scientific Research Applications

  • Biomedical Applications

    • Field : Biomedical Research
    • Application : 1H-pyrazolo[3,4-b]pyridines have been used in various biomedical applications due to their structural similarity to the purine bases adenine and guanine .
    • Methods : The synthesis of these compounds often starts from a preformed pyrazole or pyridine .
    • Results : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described in more than 5500 references (including 2400 patents) up to date .
  • TRK Inhibitors

    • Field : Cancer Research
    • Application : Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as inhibitors of Tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells .
    • Methods : Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized .
    • Results : Among them, compound C03 showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .
  • Synthesis Methods

    • Field : Organic Chemistry
    • Application : Various synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been developed .
    • Methods : The synthesis methods are systematized according to the method to assemble the pyrazolopyridine system .
    • Results : The advantages and drawbacks of each method are considered .
  • Pharmaceutical Compounds

    • Field : Pharmaceutical Research
    • Application : The pyrazolopyrimidine moiety, which includes pyrazolo[3,4-b]pyridines, is a common heterocycle nucleus used in the design of many pharmaceutical compounds .
    • Methods : These compounds are often synthesized for their potential medicinal applications .
    • Results : These compounds have a variety of medicinal applications including antimicrobial, antitumor, antidiabetic, anti-Alzheimer’s disease, anti-inflammatory, and antioxidant applications .
  • Treatment of Pulmonary Hypertension

    • Field : Medical Research
    • Application : Pyrazolo[3,4-b]pyridines have been used in the treatment of pulmonary hypertension . A notable example is the drug Riociguat .
    • Methods : Riociguat stimulates soluble guanylate cyclase, which is used to treat chronic thromboembolic pulmonary hypertension and pulmonary arterial hypertension .
    • Results : Riociguat has been approved for medical use and has shown effectiveness in treating these conditions .
  • Antibacterial, Antiviral, Antifungal, and Antitumor Activity

    • Field : Pharmaceutical Research
    • Application : Pyrazolopyridines, including pyrazolo[3,4-b]pyridines, have been evaluated for their antibacterial, antiviral, antifungal, and antitumor activity .
    • Methods : Various synthetic methods have been implemented to synthesize pyrazolopyridines under different conditions .
    • Results : These compounds have shown potential in these areas, although specific results may vary depending on the specific compound and condition .
  • Inhibitors of CCL2-induced Chemotaxis

    • Field : Immunology
    • Application : Pyrazolo[3,4-b]pyridine derivatives have been found to inhibit CCL2-induced chemotaxis of human monocytes and macrophages .
    • Methods : These compounds are synthesized and then tested for their ability to inhibit chemotaxis .
    • Results : Specific results may vary depending on the specific compound and condition .
  • Antiviral Activity

    • Field : Virology
    • Application : Pyrazolopyridines, including pyrazolo[3,4-b]pyridines, have been evaluated for their antiviral activity .
    • Methods : Various synthetic methods have been implemented to synthesize pyrazolopyridines under different conditions .
    • Results : These compounds have shown potential in this area, although specific results may vary depending on the specific compound and condition .

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P305, P338, and P351 .

Future Directions

The future directions for research on Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate could involve further exploration of its synthesis methods, chemical reactions, and potential biomedical applications . Given its cytotoxic activity against certain cancer cells, it may also be of interest to investigate its potential as an anti-cancer agent .

properties

IUPAC Name

ethyl 7-chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)5-3-11-6-4-12-13-8(6)7(5)10/h3-4H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHDSBGJZZFOSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=NNC2=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80601892
Record name Ethyl 7-chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate

CAS RN

100478-04-4
Record name Ethyl 7-chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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